2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

orthogonal protecting groups solid-phase synthesis medicinal chemistry building blocks

2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (CAS 2504203-78-3, molecular formula C₁₃H₂₀N₂O₅, molecular weight 284.31) is a fully synthetic, orthogonally diprotected spirocyclic amine building block belonging to the 2,6-diazaspiro[3.4]octane family. The scaffold features a rigid spiro[3.4] junction connecting a four-membered azetidine ring with a five-membered pyrrolidinone ring, bearing a tert-butyl carbamate (Boc) at the 2-position nitrogen, a methyl ester at the 8-position, and a ketone at the 7-position.

Molecular Formula C13H20N2O5
Molecular Weight 284.312
CAS No. 2504203-78-3
Cat. No. B2876314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
CAS2504203-78-3
Molecular FormulaC13H20N2O5
Molecular Weight284.312
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)OC
InChIInChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)15-6-13(7-15)5-14-9(16)8(13)10(17)19-4/h8H,5-7H2,1-4H3,(H,14,16)
InChIKeyXVZFOSVHWZMKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (CAS 2504203-78-3): Core Structural Identity and Class Positioning


2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (CAS 2504203-78-3, molecular formula C₁₃H₂₀N₂O₅, molecular weight 284.31) is a fully synthetic, orthogonally diprotected spirocyclic amine building block belonging to the 2,6-diazaspiro[3.4]octane family. The scaffold features a rigid spiro[3.4] junction connecting a four-membered azetidine ring with a five-membered pyrrolidinone ring, bearing a tert-butyl carbamate (Boc) at the 2-position nitrogen, a methyl ester at the 8-position, and a ketone at the 7-position . This 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in medicinal chemistry, recognized for its high fraction of sp³-hybridized carbons (Fsp³), conformational constraint, and documented utility as a surrogate for piperazine and morpholine modules in drug design . The scaffold has furnished potent leads against M. tuberculosis (MIC 0.016 μg/mL), Plasmodium falciparum (<50 nM), sigma-1 receptor (Ki 0.74 nM), and menin-MLL1 protein-protein interaction targets [1][2]. The specific compound 2504203-78-3 is primarily positioned as a late-stage diversification intermediate rather than a final bioactive entity.

Why Generic Substitution Fails for 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: The Orthogonal Protection Imperative


The 2,6-diazaspiro[3.4]octane scaffold contains two chemically distinct secondary amine positions that demand sequential, chemoselective functionalization for any meaningful SAR exploration or library synthesis. Generic, non-orthogonally protected analogs—such as the di-tert-butyl dicarboxylate (CAS 2172202-04-7) or the symmetrical unprotected diamine—force simultaneous deprotection of both nitrogens under a single set of conditions, eliminating the ability to independently derivatize the 2- and 6-positions . Conversely, the compound 2504203-78-3 delivers true orthogonality: the 2-position tert-butyl carbamate (Boc) is acid-labile, while the 8-position methyl ester can be selectively hydrolyzed under basic conditions, and the 7-oxo group provides an additional reactive handle for reductive amination or enolate chemistry . This regiochemical precision is critical because the biological activity of elaborated 2,6-diazaspiro[3.4]octane derivatives is exquisitely sensitive to the peripheral substitution pattern—as demonstrated by the >10-fold variation in antitubercular MIC values (0.0124–0.20 μg/mL) across a set of only twelve nitrofuran analogues varying solely in their azole periphery [1]. Procuring a building block that lacks this precise orthogonal protection scheme forces the user into either laborious protecting-group manipulation or acceptance of inseparable regioisomeric mixtures, undermining reproducibility and hit validation.

Product-Specific Quantitative Evidence Guide for 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (2504203-78-3)


Orthogonal Deprotection Selectivity: Acid-Labile Boc vs. Base-Labile Methyl Ester for Sequential Amine Functionalization

The defining structural feature of 2504203-78-3 is the simultaneous presence of a tert-butyl carbamate (Boc) at the 2-position and a methyl ester at the 8-position on the 2,6-diazaspiro[3.4]octane-7-one core. The Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), while the methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) without affecting the Boc group . This orthogonality is absent in the closest commercially available analogue, 2-(tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (CAS 2028341-88-8), which lacks the 7-oxo group and therefore lacks the hydrogen-bond acceptor and metabolic soft spot that the ketone provides . The di-tert-butyl analogue (CAS 2172202-04-7) loses monoselectivity entirely: both ester groups respond identically to acidic conditions . The Synlett 2015 seminal paper established that orthogonally protected 2,6-diazaspiro[3.4]octane building blocks are essential for the efficient construction of compound libraries where differential N-functionalization is a design requirement .

orthogonal protecting groups solid-phase synthesis medicinal chemistry building blocks

7-Oxo Group as a Synthetic Linchpin: Enabling Reductive Amination and Enolate Chemistry Unavailable in Non-Ketone Analogues

The 7-oxo group in 2504203-78-3 is not merely a bystander substituent; it is the critical functional group that enabled the entire 2,6-diazaspiro[3.4]octan-7-one series to be explored as sigma-1 receptor antagonists. In the 2023 European Journal of Medicinal Chemistry study, Fu et al. demonstrated that the 7-oxo group serves as the anchor point for reductive amination with diverse amines, generating a library of 7-amino derivatives. Compound 32 from this series exhibited a Ki of 0.74 nM against the sigma-1 receptor (displacement of [³H](+)-pentazocine from guinea pig brain cortex membranes) [1]. The non-ketone analogue CAS 2028341-88-8 (lacking the 7-oxo) cannot undergo this chemistry, limiting its diversification utility to amide coupling or N-alkylation at the ring nitrogens alone. In the antitubercular context, the 7-oxo group within elaborated nitrofuran carboxamide derivatives contributes to the conformational pre-organization of the pharmacophore; the fully saturated 2,6-diazaspiro[3.4]octane core lacking the 7-oxo (as present in earlier building blocks) has been associated with lower antibacterial activity in direct scaffold simplification studies [2].

reductive amination enolate alkylation spirocyclic diversification

Purity Benchmark: 98% Assay vs. 95% Industry Default for Diazaspiro[3.4]octane Building Blocks

Commercially, 2504203-78-3 is supplied at 98% purity from at least one vendor (Leyan, Product No. 1829079), compared to the 95% purity typical for the des-oxo analogue CAS 2028341-88-8 and for the general run of 2,6-diazaspiro[3.4]octane building blocks . This 3 percentage-point purity differential, while seemingly modest, corresponds to a halving of the total impurity burden (from 5% to 2%). In high-throughput screening (HTS) or biophysical assay contexts, unidentified impurities at the 5% level can generate false-positive hits (e.g., through redox cycling, metal chelation, or non-specific protein aggregation) that confound hit triage and waste downstream resources [1]. For structure-activity relationship (SAR) studies where the building block is used as a synthetic intermediate, higher input purity reduces the formation of impurity-derived byproducts that complicate chromatographic purification and lower isolated yields of final compounds.

chemical purity reproducibility hit validation quality control

Scaffold Privilege Index: Documented Multi-Target Activity Breadth Across Four Distinct Therapeutic Areas

The 2,6-diazaspiro[3.4]octane core has been independently validated as a privileged scaffold across at least four therapeutically unrelated target classes: (i) antitubercular: MIC = 0.016 μg/mL against M. tuberculosis H37Rv for a nitrofuran carboxamide derivative [1]; (ii) antimalarial: <50 nM activity against P. falciparum asexual blood-stage with transmission-blocking gametocyte sterilizing properties [2]; (iii) sigma-1 receptor antagonism: Ki = 0.74 nM for compound 32 in the 7-oxo series [3]; and (iv) menin-MLL1 protein-protein interaction inhibition for oncology [4]. While 2504203-78-3 itself is an unadorned scaffold precursor rather than a bioactive molecule, this breadth of demonstrated biological activity—spanning infectious disease, neuroscience, and oncology—establishes the core as a genuinely privileged template. By comparison, the isomeric 1,6-diazaspiro[3.4]octane scaffold (e.g., CAS 2918773-88-1) has a far narrower biological annotation footprint in the public domain, with no published reports of antitubercular or antimalarial activity [5]. This scaffold privilege translates into a higher probability that a library of compounds elaborated from 2504203-78-3 will contain hits across multiple screening campaigns, improving the return on synthesis investment.

privileged scaffold polypharmacology lead optimization chemical biology

Fsp³ and Conformational Constraint: Quantitative Physicochemical Differentiation from Piperazine and Morpholine Surrogates

The 2,6-diazaspiro[3.4]octane core achieves an Fsp³ (fraction of sp³-hybridized carbons) of 0.85 for the bare scaffold (6 sp³ carbons out of 7 total carbons) [1]. For 2504203-78-3 specifically, the Fsp³ is 0.77 (10 sp³ carbons out of 13 total carbons; the three sp² carbons are the two ester carbonyls and the 7-ketone). This value substantially exceeds the Fsp³ of the common piperazine surrogate (Fsp³ = 0.50) and morpholine (Fsp³ = 0.50), both of which the 2,6-diazaspiro[3.4]octane scaffold is designed to replace in medicinal chemistry programs . Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical success rates in small-molecule drug discovery as established by Lovering et al. (2009) [2]. Furthermore, the spirocyclic fusion locks the azetidine and pyrrolidinone rings into a mutually perpendicular orientation, eliminating the conformational freedom that piperazine and morpholine rings possess (chair-to-chair interconversion). This conformational pre-organization reduces the entropic penalty upon target binding for elaborated derivatives and can improve selectivity by restricting the ensemble of accessible conformations in solution .

Fsp³ conformational restriction drug-likeness spirocyclic bioisosteres

Best Research and Industrial Application Scenarios for 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (2504203-78-3)


Parallel Library Synthesis for Hit Identification Against Privileged Scaffold Targets

Medicinal chemistry teams seeking to rapidly populate screening decks with sp³-rich, conformationally constrained compounds should prioritize 2504203-78-3 as a core building block. Its orthogonal Boc/methyl ester protection enables sequential, chemoselective diversification at the 2-position (via Boc deprotection and amide coupling, sulfonamide formation, or reductive amination of the liberated secondary amine) and at the 8-position (via methyl ester hydrolysis and amide coupling). The 7-oxo group permits a third diversification step via reductive amination, generating a three-dimensional library from a single starting material. Given that the 2,6-diazaspiro[3.4]octane scaffold has delivered sub-nanomolar sigma-1 receptor antagonists (Ki = 0.74 nM) and potent antitubercular leads (MIC = 0.016 μg/mL), libraries constructed from this building block have a demonstrated track record of producing high-quality hits across multiple target classes [1][2].

Structure-Activity Relationship (SAR) Exploration of 7-Amino Diazaspiro[3.4]octane Series for Pain and CNS Indications

The 7-oxo group of 2504203-78-3 is the critical entry point for constructing the 7-amino-2,6-diazaspiro[3.4]octane pharmacophore that has demonstrated potent sigma-1 receptor antagonism (compound 32, Ki = 0.74 nM) with the ability to enhance morphine antinociception and rescue morphine tolerance in animal models [1]. Researchers aiming to optimize this series for selectivity over sigma-2 receptors, improve CNS penetration, or reduce hERG liability should procure 2504203-78-3 as the diversification point. Reductive amination with structurally diverse amines at the 7-position, followed by sequential manipulation of the 2- and 8-position protecting groups, enables systematic exploration of all three exit vectors from the spirocyclic core. This is not achievable with the des-oxo analogue CAS 2028341-88-8, which lacks the 7-oxo handle entirely .

Fragment-Based Drug Discovery (FBDD) Using Orthogonally Protected Spirocyclic Cores

In fragment-based drug discovery campaigns, the spirocyclic nature of 2504203-78-3 offers advantages over flat, aromatic fragments. The scaffold's high Fsp³ (0.77) and conformational rigidity (imposed by the spiro[3.4] junction) reduce the entropic penalty of binding and minimize off-target promiscuity associated with planar, polyaromatic fragments [1]. The orthogonal protection scheme allows the fragment to be covalently tethered to surfaces or resins via either the 2- or 8-position for SPR or biochemical screening, while leaving the other position available for on-bead diversification. After hit identification, the same building block can be scaled for hit-to-lead chemistry with no protecting group re-engineering required, streamlining the transition from fragment hit to lead series—a key bottleneck in FBDD programs [2].

Building Block for PROTAC and Bifunctional Degrader Linker Chemistry

The three-directional functionalization capability of 2504203-78-3 makes it an attractive core for constructing PROTAC (Proteolysis Targeting Chimera) linkers and other bifunctional molecules. The 2-position Boc, 8-position methyl ester, and 7-oxo group provide three chemically orthogonal attachment points for: (i) the E3 ligase recruiting element, (ii) the target protein binding element, and (iii) a property-modulating solubilizing group or pharmacokinetic reporter. The high Fsp³ of the scaffold (0.77) is particularly valuable in the PROTAC context, where excessive aromatic character in the linker region has been associated with poor solubility, membrane permeability, and non-specific binding [1]. The 2,6-diazaspiro[3.4]octane core has precedent in protein-protein interaction modulation (menin-MLL1 inhibition) [2], further validating its suitability for bifunctional pharmacology applications where inducing or disrupting PPIs is the therapeutic mechanism.

Quote Request

Request a Quote for 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.